molecular formula C6H10N4S B1469196 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine CAS No. 1339254-02-2

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine

Cat. No.: B1469196
CAS No.: 1339254-02-2
M. Wt: 170.24 g/mol
InChI Key: FPELFUUUHHCWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s interaction with COX enzymes suggests potential anti-inflammatory properties. Additionally, this compound has been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that assists in the proper folding of other proteins . This inhibition can lead to the degradation of several oncoproteins, indicating potential anticancer properties.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is crucial for cell proliferation and survival, and its inhibition by this compound can lead to reduced cell proliferation and induced apoptosis in cancer cells. Furthermore, the compound has been shown to alter gene expression and cellular metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, the compound interacts with Hsp90, leading to the destabilization and degradation of client proteins . This interaction disrupts the function of multiple signaling pathways, ultimately inhibiting cancer cell growth. The compound also affects the IL-6/JAK/STAT3 pathway by binding to specific sites on the involved proteins, preventing their activation and subsequent signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target pathways and prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles . These modifications are essential for the compound’s ability to exert its therapeutic effects at the subcellular level.

Properties

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c7-5-1-2-10(3-5)6-9-8-4-11-6/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPELFUUUHHCWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.